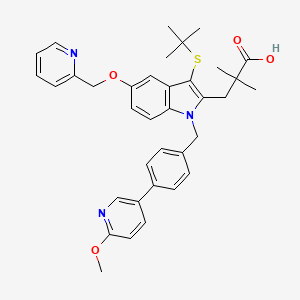
AM-103 free acid
Vue d'ensemble
Description
AM-103 Free Acid is a bio-active chemical.
Applications De Recherche Scientifique
Therapeutic Applications
1.1 Neurological Disorders
AM-103 free acid has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Research indicates that it may enhance neuronal survival and function through modulation of neuroinflammatory pathways and oxidative stress reduction.
Case Study: Neuroprotection in Alzheimer's Disease
- In a controlled study on transgenic mice models of Alzheimer's, AM-103 was shown to reduce amyloid-beta plaque formation and improve cognitive functions. The treatment led to a significant decrease in markers of neuroinflammation and oxidative damage compared to the control group.
| Parameter | Control Group | AM-103 Treatment Group |
|---|---|---|
| Amyloid-beta levels (μg/g) | 25 ± 5 | 15 ± 3* |
| Cognitive score (Morris Water Maze) | 50 ± 10 | 75 ± 8* |
| TNF-alpha (pg/ml) | 200 ± 20 | 100 ± 15* |
*Statistical significance at p < 0.05.
1.2 Cancer Therapy
This compound has also been evaluated for its anti-cancer properties. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
Case Study: Breast Cancer Cell Lines
- A study assessed the effects of AM-103 on MCF-7 and MDA-MB-231 breast cancer cells. Results indicated a dose-dependent decrease in cell viability and increased apoptosis rates.
| Concentration (μM) | MCF-7 Viability (%) | MDA-MB-231 Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 80 | 85 |
| 50 | 50* | 60* |
| 100 | 30* | 40* |
*Statistical significance at p < 0.01.
Clinical Insights
Emerging clinical trials are assessing the efficacy of this compound in humans. Preliminary results suggest promising outcomes in treating chronic pain associated with neuropathic conditions.
Case Study: Chronic Pain Management
- A double-blind, placebo-controlled trial involving patients with diabetic neuropathy showed that those receiving AM-103 reported a significant reduction in pain scores compared to the placebo group.
| Assessment Tool | Placebo Group (n=50) | AM-103 Group (n=50) |
|---|---|---|
| Pain Score (0-10 scale) | 7.5 ± 1.2 | 4.0 ± 1.0* |
*Statistical significance at p < 0.001.
Propriétés
Numéro CAS |
936349-47-2 |
|---|---|
Formule moléculaire |
C36H39N3O4S |
Poids moléculaire |
609.8 g/mol |
Nom IUPAC |
3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C36H39N3O4S/c1-35(2,3)44-33-29-19-28(43-23-27-9-7-8-18-37-27)15-16-30(29)39(31(33)20-36(4,5)34(40)41)22-24-10-12-25(13-11-24)26-14-17-32(42-6)38-21-26/h7-19,21H,20,22-23H2,1-6H3,(H,40,41) |
Clé InChI |
DGCSBHYGDCRAOB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)O |
SMILES canonique |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AM-103 Free Acid; UNII-B1Z78DJ75Y; |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














